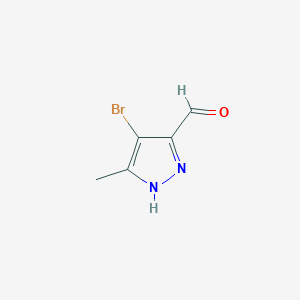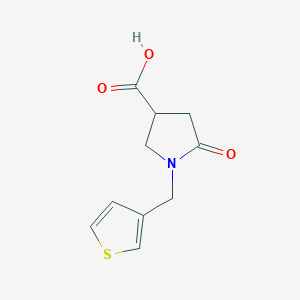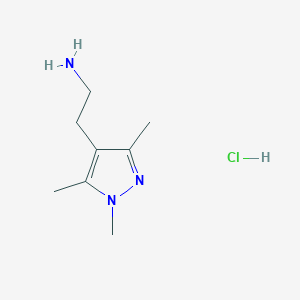
4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde
Übersicht
Beschreibung
“4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the molecular formula C5H5BrN2O . It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles, including “4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde” can be represented by the SMILES stringCc1n[nH]cc1Br . This represents a five-membered ring with three carbon atoms and two nitrogen atoms, with a bromine atom attached to one of the carbon atoms . Chemical Reactions Analysis
Pyrazoles, including “4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
“4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde” is a solid compound . It is soluble in methanol . The compound has a molecular weight of 161.00 .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
Pyrazole derivatives hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . “4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde” could potentially be used as a starting material in the synthesis of these derivatives .
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Drug Discovery
In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . “4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde” could potentially be used in the development of new drugs.
Agrochemistry
Pyrazoles also find applications in agrochemistry . They could be used in the development of new agrochemicals that help protect crops and increase yield.
Coordination Chemistry
In coordination chemistry, pyrazoles can be used in the preparation of solid hexacoordinate complexes . “4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde” could potentially be used in such applications.
Organometallic Chemistry
Pyrazoles have applications in organometallic chemistry . They could be used in the synthesis of organometallic compounds, which have applications in catalysis, materials science, and pharmaceuticals.
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and may be harmful if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-5(6)4(2-9)8-7-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZABISIVKAMWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244949 | |
| Record name | 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde | |
CAS RN |
1287752-82-2 | |
| Record name | 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)

![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)
![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)

![2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile](/img/structure/B1443136.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)
![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)
![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)

